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Compound of Interest

Compound Name: Moxifloxacin Hydrochloride

Cat. No.: B000988

Introduction

Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic used to treat a
variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for
ensuring the quality and efficacy of pharmaceutical formulations containing moxifloxacin. High-
Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative
analysis of pharmaceuticals due to its high specificity, sensitivity, and accuracy. This document
provides a detailed application note and protocol for a validated Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC) method for the assay of moxifloxacin
hydrochloride in bulk and pharmaceutical dosage forms. The method has been validated in
accordance with the International Conference on Harmonization (ICH) guidelines.[3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of moxifloxacin
hydrochloride is presented below.
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Parameter Condition

High-Performance Liquid Chromatography

Instrument .
(HPLC) System with UV/PDA Detector
Column C18 (250 mm x 4.6 mm, 5 pum)
Buffer: Methanol (55:45 v/v) (Buffer: 2 ml of
Mobile Phase orthophosphoric acid in 1000 ml of water, pH
adjusted to 2.5 with triethylamine)
Flow Rate 1.0 mL/min
Detection Wavelength 293 nm[2]
Injection Volume 10 pL
Column Temperature 25°C[2]
Run Time 10 minutes

Experimental Protocols

1.

Preparation of Solutions

Mobile Phase Preparation: Mix 550 mL of the buffer (2 mL of orthophosphoric acid in 1000
mL of water, with pH adjusted to 2.5 using triethylamine) with 450 mL of HPLC grade
methanol.[2] Filter the mixture through a 0.45 um membrane filter and degas by sonication
for 15 minutes.

Standard Stock Solution Preparation (400 ug/mL): Accurately weigh and transfer 20 mg of
moxifloxacin hydrochloride working standard into a 50 mL volumetric flask. Add
approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Dilute to
the mark with the mobile phase.[2]

Standard Working Solution Preparation (40 pg/mL): Further dilute 5 mL of the standard stock
solution to 50 mL with the mobile phase to obtain a final concentration of 40 ug/mL.[2]

Sample Preparation (for Tablets): Weigh and powder not fewer than 20 tablets. Transfer a
quantity of powder equivalent to 20 mg of moxifloxacin hydrochloride into a 50 mL
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volumetric flask. Add about 30 mL of mobile phase and sonicate for 15 minutes with
intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution
through a 0.45 pm syringe filter. Further dilute 5 mL of the filtrate to 50 mL with the mobile
phase.

2. System Suitability Testing

To ensure the chromatographic system is suitable for the intended analysis, perform a system
suitability test before sample analysis. Inject the standard working solution (40 pg/mL) five
times and evaluate the system suitability parameters.

Parameter Acceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000

Relative Standard Deviation (%RSD) of Peak
Areas

Not more than 2.0%

3. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following
parameters:

o Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the
method, forced degradation studies were conducted. Moxifloxacin was subjected to acid
(0.1N HCI), base (0.1N NaOH), oxidative (3% H203), thermal (60°C), and photolytic (UV
light) stress conditions.[5] The chromatograms of the stressed samples were compared with
that of an unstressed sample to evaluate the resolution of the moxifloxacin peak from any
degradation products.

 Linearity: A series of solutions were prepared from the standard stock solution at
concentration levels ranging from 20 to 60 pug/mL.[1][2] A calibration curve was constructed
by plotting the peak area against the concentration. The correlation coefficient (r2) was
calculated.
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e Accuracy (Recovery Study): The accuracy of the method was determined by recovery
studies. A known amount of standard moxifloxacin was added to a pre-analyzed sample
solution at three different concentration levels (e.g., 50%, 100%, and 150% of the assay
concentration).[1] The percentage recovery was calculated.

e Precision:

o Method Precision (Repeatability): The precision of the method was evaluated by analyzing
six independent sample preparations of the same batch. The %RSD of the assay values
was calculated.

o Intermediate Precision (Ruggedness): The intermediate precision was assessed by
performing the analysis on different days and by different analysts. The %RSD between
the results was calculated.

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined
based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for
LOD and 10:1 for LOQ.[1]

e Robustness: The robustness of the method was evaluated by intentionally varying the
chromatographic conditions, such as the flow rate (£0.1 mL/min), mobile phase composition
(x2%), and column temperature (x2°C). The effect on the system suitability parameters was
observed.

Data Presentation

System Suitability Results

Parameter Observed Value
Retention Time (min) ~5.8
Tailing Factor (T) 1.21
Theoretical Plates (N) 7968
%RSD of Peak Areas 0.58
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Method Validation Summary

Validation Parameter Result

Linearity Range 20 - 60 pg/mL

Correlation Coefficient (r?) 0.999[1]

Accuracy (% Recovery) 99.3% - 100.2%][2]

Method Precision (%RSD) <2.0%

Intermediate Precision (%RSD) <2.0%

LOD 1.8 pg/mL[1]

LOQ 5.6 pg/mL[1]

Robustness The method was found to be robust.
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Caption: Overall workflow for the HPLC analysis of moxifloxacin hydrochloride.
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Caption: Logical relationship of the validation parameters as per ICH guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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